5-Methyl-1,3,4-oxadiazole-2-carbaldehyde

Übersicht

Beschreibung

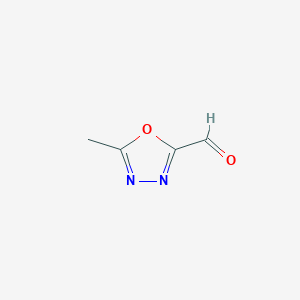

5-Methyl-1,3,4-oxadiazole-2-carbaldehyde: is a heterocyclic compound that contains an oxadiazole ring, which is a five-membered ring consisting of three carbon atoms, one nitrogen atom, and one oxygen atom. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its role as an intermediate in the synthesis of various pharmaceuticals and agrochemicals .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 5-Methyl-1,3,4-oxadiazole-2-carbaldehyde typically involves the cyclization of hydrazides or semicarbazides with appropriate reagents. One common method is the dehydrative cyclization of acylhydrazides using reagents such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2). The reaction is usually carried out under reflux conditions in an inert solvent like dichloromethane or chloroform .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity while minimizing the formation of by-products .

Analyse Chemischer Reaktionen

Substitution Reactions

The oxadiazole ring and aldehyde group participate in nucleophilic and electrophilic substitutions, enabling structural diversification.

A. Nucleophilic Substitution at the Aldehyde Group

Reaction with hydroxylamine derivatives forms amidoximes, critical intermediates in pharmaceutical synthesis:

text5-Methyl-1,3,4-oxadiazole-2-carbaldehyde + Hydroxylamine → N-[(1Z)-1-amino-1-(hydroxyimino)-2-methylpropan-2-yl]-5-methyl-1,3,4-oxadiazole-2-carboxamide

B. Electrophilic Aromatic Substitution

Copper-catalyzed arylation at the oxadiazole C-2 position demonstrates tolerance for diverse substituents:

| Substituted Benzoic Acid | Product Yield (%) |

|---|---|

| 4-Methylbenzoic acid | 87 |

| 2-Methylbenzoic acid | 69 |

| 4-Trifluoromethylbenzoic acid | 75 |

Ring-Opening and Decomposition Reactions

Thermal treatment with alcohols or amines induces ring cleavage, forming nitriles and carbonyl compounds:

A. Reaction with Benzyl Alcohol

At 60–65°C:

textThis compound → Aryl nitrile + Benzyl acetate + Benzaldehyde

B. Reaction with Benzylamine

Forms N-acetylbenzylamine and aryl nitrile:

textThis compound + Benzylamine → N-Acetylbenzylamine + Aryl nitrile

Condensation and Cyclization

The aldehyde group facilitates hydrazone formation, enabling access to fused heterocycles:

A. Microwave-Assisted Cyclization

Reaction with thiosemicarbazides under POCl₃ catalysis yields antimicrobial 2-amino-1,3,4-oxadiazoles:

textHydrazide-Hydrazone Intermediate → 2-Amino-5-aryl-1,3,4-oxadiazole

Proton Exchange and Tautomerism

The methyl group undergoes dynamic proton exchange with benzyl alcohol, exceeding the reactivity of the oxadiazole ring:

-

Mechanism : Base-mediated deprotonation followed by deuterium incorporation .

-

Implication : Facilitates isotopic labeling for mechanistic studies .

Industrial-Scale Functionalization

Large-scale reactions employ continuous flow systems for efficiency:

A. Acylation with Pivaloyl Chloride

text5-Methyl-1,3,4-oxadiazole-2-carboxylate + Pivaloyl chloride → Acylated Derivative

Wissenschaftliche Forschungsanwendungen

Biological Activities

5-Methyl-1,3,4-oxadiazole derivatives exhibit a wide range of biological activities. The following table summarizes some key findings related to their pharmacological properties:

Case Study: Antibacterial Activity

A study synthesized 2-(2-(cyclopropylmethoxy)phenyl)-5-methyl-1,3,4-oxadiazole and evaluated its antibacterial properties against several bacterial strains using the Minimum Inhibitory Concentration (MIC) method. The results indicated significant antibacterial activity, particularly against Escherichia coli and Klebsiella pneumoniae, with MIC values comparable to standard antibiotics like gentamicin .

Medicinal Chemistry Applications

In medicinal chemistry, 5-Methyl-1,3,4-oxadiazole-2-carbaldehyde serves as a versatile building block for synthesizing various drug candidates. Notable applications include:

- Development of Antimicrobial Agents : Its derivatives have shown promise in treating infections caused by resistant bacterial strains.

- Neurodegenerative Disease Treatment : Compounds derived from this oxadiazole are being explored for their potential to treat Alzheimer's disease by targeting tau protein aggregation .

Industrial Applications

Beyond its biological significance, this compound is also used in industrial applications:

- Specialty Chemicals Production : It acts as a precursor in synthesizing various fine chemicals utilized in pharmaceuticals and agrochemicals.

- Material Science : The compound's unique properties make it suitable for developing novel materials with specific functionalities.

Wirkmechanismus

The mechanism of action of 5-Methyl-1,3,4-oxadiazole-2-carbaldehyde and its derivatives involves the inhibition of specific enzymes and proteins. For example, some derivatives have been shown to inhibit enzymes such as thymidylate synthase and histone deacetylase (HDAC), which are involved in cancer cell proliferation . The oxadiazole ring can interact with the active sites of these enzymes, leading to the inhibition of their activity and subsequent therapeutic effects .

Vergleich Mit ähnlichen Verbindungen

- 5-Methyl-1,3,4-oxadiazole-2-carboxylic acid

- 5-Methyl-1,3,4-oxadiazole-2-methanol

- 1,3,4-Oxadiazole-2-carbaldehyde

Comparison: 5-Methyl-1,3,4-oxadiazole-2-carbaldehyde is unique due to the presence of the aldehyde functional group, which allows for a wide range of chemical modifications. This makes it a versatile intermediate in organic synthesis.

Biologische Aktivität

5-Methyl-1,3,4-oxadiazole-2-carbaldehyde is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, including antimicrobial, antifungal, and anticancer activities, supported by research findings and data tables.

Chemical Structure and Synthesis

This compound belongs to the oxadiazole family, characterized by a five-membered ring containing two nitrogen atoms. The synthesis of this compound typically involves the reaction of hydrazine derivatives with carbonyl compounds under acidic conditions. This compound serves as a versatile intermediate in the synthesis of various bioactive molecules.

Antimicrobial Activity

Research indicates that this compound exhibits promising antimicrobial properties. A study reported its minimum inhibitory concentration (MIC) against several bacterial strains:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Escherichia coli | 25 |

| Staphylococcus aureus | 50 |

| Klebsiella pneumoniae | 100 |

These results suggest that the compound is particularly effective against Gram-negative bacteria, highlighting its potential as a lead compound for developing new antibiotics .

Antifungal Activity

The antifungal activity of this compound has also been evaluated. It demonstrated effectiveness against various fungi, with studies indicating an MIC of around 30 µg/mL against Candida albicans. This positions the compound as a candidate for antifungal drug development.

Anticancer Activity

Several studies have investigated the anticancer potential of oxadiazole derivatives. For instance, derivatives of 5-methyl-1,3,4-oxadiazole have shown cytotoxic effects on cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer):

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 15 |

| HeLa | 20 |

These findings indicate that the compound induces apoptosis in cancer cells through mechanisms involving the upregulation of pro-apoptotic factors like p53 and caspases .

The biological activity of this compound is attributed to its ability to interact with various biological targets. The presence of the oxadiazole ring enhances lipophilicity and facilitates interaction with cellular membranes. The compound has been shown to inhibit key enzymes involved in cell proliferation and survival pathways. For example:

- Apoptosis Induction : The compound activates apoptotic pathways in cancer cells by modulating Bcl-2 family proteins.

- Enzyme Inhibition : It inhibits enzymes such as carbonic anhydrase and certain kinases involved in tumor growth .

Case Studies

Several case studies have documented the efficacy of 5-methyl-1,3,4-oxadiazole derivatives:

- Study on Anticancer Activity : A recent study demonstrated that a derivative exhibited an IC50 value significantly lower than standard chemotherapeutics like doxorubicin against MCF-7 cells. Flow cytometry analysis confirmed increased apoptosis rates compared to control groups .

- Antimicrobial Efficacy : In vitro tests showed that modifications to the oxadiazole structure could enhance antimicrobial potency against resistant strains of bacteria. For instance, altering substituents on the phenyl ring improved activity against Staphylococcus aureus .

Eigenschaften

IUPAC Name |

5-methyl-1,3,4-oxadiazole-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4N2O2/c1-3-5-6-4(2-7)8-3/h2H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRJNUIQFTSGXGK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(O1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10565711 | |

| Record name | 5-Methyl-1,3,4-oxadiazole-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10565711 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

112.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

164024-09-3 | |

| Record name | 5-Methyl-1,3,4-oxadiazole-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10565711 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.